N-(Pivaloyloxy)phenacetin
N-(Pivaloyloxy)phenacetin
Brand Name:
Vulcanchem
CAS No.:
102725-57-5
VCID:
VC20750831
InChI:
InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3
SMILES:
CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C
Molecular Formula:
C15H21NO4
Molecular Weight:
279.33 g/mol
N-(Pivaloyloxy)phenacetin
CAS No.: 102725-57-5
Cat. No.: VC20750831
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102725-57-5 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | (N-acetyl-4-ethoxyanilino) 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C15H21NO4/c1-6-19-13-9-7-12(8-10-13)16(11(2)17)20-14(18)15(3,4)5/h7-10H,6H2,1-5H3 |
| Standard InChI Key | MPNGGGGXPLRSTK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)N(C(=O)C)OC(=O)C(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator